2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a combination of thiazole, thiophene, pyridazine, and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, including the formation of the thiazole and pyridazine rings, followed by their coupling with thiophene and trifluoromethylphenyl groups. Specific reaction conditions and catalysts are used to ensure the correct formation of each part of the molecule. Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, such as:
- 2-(4-Methylthiazol-5-yl)pyridazine
- N-(3-Trifluoromethylphenyl)acetamide
Compared to these compounds, 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of multiple functional groups, which can lead to a broader range of biological activities and applications .
Properties
Molecular Formula |
C21H15F3N4OS3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4OS3/c1-12-19(32-20(25-12)16-6-3-9-30-16)15-7-8-18(28-27-15)31-11-17(29)26-14-5-2-4-13(10-14)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
InChI Key |
OKRWBQUCINOIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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